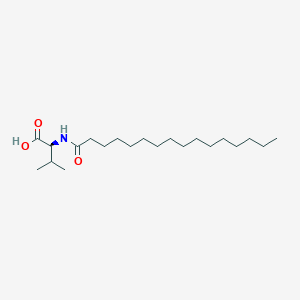
N-Hexadecanoyl-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-バリン, N-(1-オキソヘキサデシル)-は、その独特の特性と潜在的な用途により、さまざまな科学分野で注目を集めている合成ペプチド化合物です。この化合物は、必須アミノ酸であるL-バリンの誘導体であり、L-バリンのアミノ基に結合した長鎖脂肪酸(ヘキサデカン酸)の存在が特徴です。この修飾は、その親油性を高め、生物学的膜との相互作用をより効果的にします。
準備方法
合成経路と反応条件
L-バリン, N-(1-オキソヘキサデシル)-の合成は、通常、L-バリンとヘキサデカン酸のカップリングを伴います。これは、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬の存在下で、L-バリンをヘキサデカン酸と反応させるなど、さまざまな合成経路によって達成できます。
直接カップリング: L-バリンは、ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬の存在下で、ヘキサデカン酸と反応して目的の生成物を形成します。
エステル化: L-バリンは最初にエステル形に変換され、その後、トリエチルアミンなどの塩基の存在下で、ヘキサデカン酸クロリドと反応します。
工業的生産方法
L-バリン, N-(1-オキソヘキサデシル)-の工業的生産は、通常、大規模なエステル化プロセスを伴い、自動化された反応器と連続フローシステムを利用して、高い収率と純度を確保します。高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用して、最終生成物を分離することが一般的です。
化学反応の分析
反応の種類
L-バリン, N-(1-オキソヘキサデシル)-は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体の形成につながります。
置換: この化合物は求核置換反応を起こすことができ、ヘキサデカン酸部分は他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常、無水条件下で行われます。
置換: アミンまたはチオールなどの求核剤; 通常、塩基の存在下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、酸化された誘導体、還元された誘導体、およびL-バリン, N-(1-オキソヘキサデシル)-の置換類似体があります。
科学研究への応用
L-バリン, N-(1-オキソヘキサデシル)-は、次のような幅広い科学研究への応用があります。
化学: 複雑なペプチドやタンパク質の合成のためのビルディングブロックとして使用されます。
生物学: 細胞膜相互作用とシグナル伝達経路における役割について研究されています。
医学: 抗炎症作用と抗菌作用など、潜在的な治療的用途について調査されています。
産業: 皮膚浸透能力と保湿効果により、化粧品やパーソナルケア製品の配合に利用されています。
科学的研究の応用
L-Valine, N-(1-oxohexadecyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-penetrating abilities and moisturizing effects.
作用機序
L-バリン, N-(1-オキソヘキサデシル)-の作用機序は、生物学的膜との相互作用を伴います。長鎖脂肪酸部分は、化合物が脂質二重層に組み込まれることを可能にし、膜流動性と透過性を調節する能力を高めます。この相互作用は、シグナル伝達や膜タンパク質機能など、さまざまな細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
パルミトイルトリペプチド-5: 長鎖脂肪酸部分を有する別のペプチドであり、その皮膚浸透能力と抗老化特性で知られています。
アセチルヘキサペプチド-49: 抗炎症作用により、化粧品で使用されるペプチドです。
独自性
L-バリン, N-(1-オキソヘキサデシル)-は、ヘキサデカン酸による特定の修飾により、その親油性と膜相互作用能力が向上しているため、独自です。これは、効果的な皮膚浸透と膜調節を必要とする用途において特に役立ちます。
類似化合物との比較
Similar Compounds
Palmitoyl tripeptide-5: Another peptide with a long-chain fatty acid moiety, known for its skin-penetrating abilities and anti-aging properties.
Acetyl hexapeptide-49: A peptide used in cosmetics for its anti-inflammatory effects.
Uniqueness
L-Valine, N-(1-oxohexadecyl)- is unique due to its specific modification with hexadecanoic acid, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly useful in applications requiring efficient skin penetration and membrane modulation.
特性
分子式 |
C21H41NO3 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC名 |
(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1 |
InChIキー |
OGLNTVZUARMGNY-FQEVSTJZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



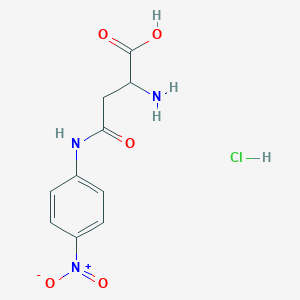

![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)
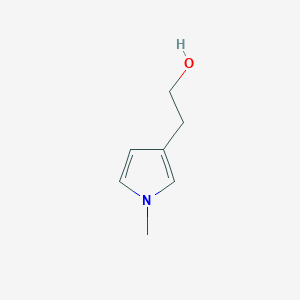

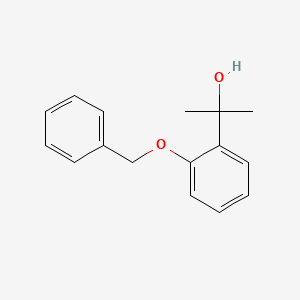
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)
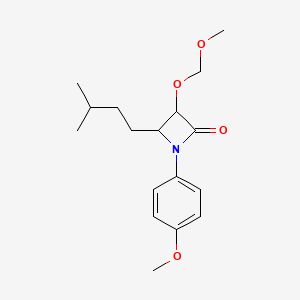
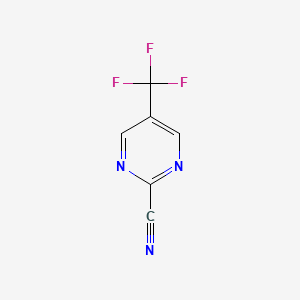
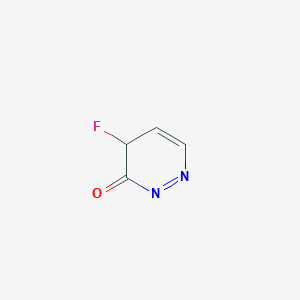
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
